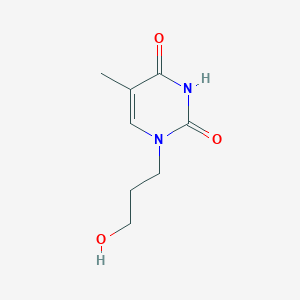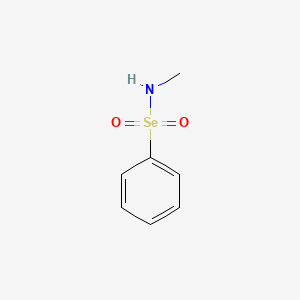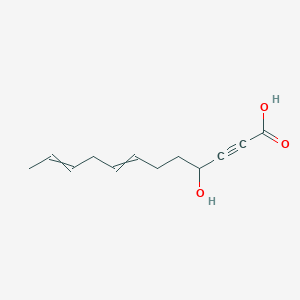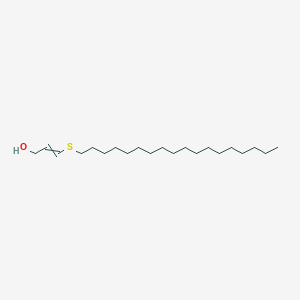![molecular formula C36H31N3 B14494089 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene CAS No. 64947-54-2](/img/structure/B14494089.png)
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[331]non-2-ene is a complex organic compound with the molecular formula C36H31N3 It is known for its unique structure, which includes a triazabicyclo nonene core with five phenyl groups attached
Méthodes De Préparation
The synthesis of 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazabicyclo nonene core. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Analyse Des Réactions Chimiques
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The phenyl groups in the compound can undergo substitution reactions, where different substituents replace the phenyl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are important in catalysis and material science.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene can be compared to other similar compounds, such as:
1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane: This compound has a similar tricyclic structure but differs in the presence of phosphorus and oxygen atoms.
2,4,4,5,5-Pentaphenyl-1,3,2-dioxaphospholane: This compound also contains multiple phenyl groups but has a different core structure involving phosphorus and oxygen.
The uniqueness of this compound lies in its triazabicyclo nonene core and the specific arrangement of phenyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
64947-54-2 |
|---|---|
Formule moléculaire |
C36H31N3 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
2,4,6,8,9-pentakis-phenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C36H31N3/c1-6-16-26(17-7-1)32-31-33(27-18-8-2-9-19-27)38-36(30-24-14-5-15-25-30)39(34(31)28-20-10-3-11-21-28)35(37-32)29-22-12-4-13-23-29/h1-25,31-35,37H |
Clé InChI |
JGBSUOYPKCRDIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C(N=C(N(C3C4=CC=CC=C4)C(N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)



![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)




